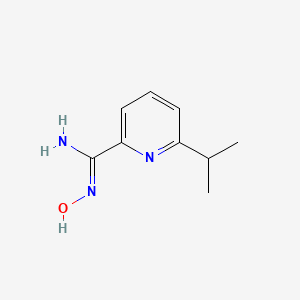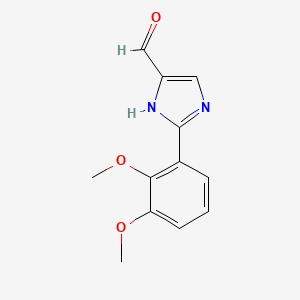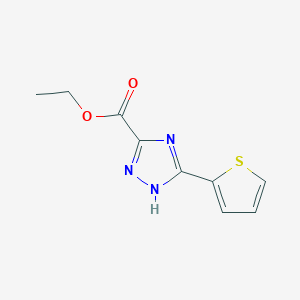
20-((2,5-Dioxopyrrolidin-1-yl)oxy)-20-oxoicosanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
20-((2,5-Dioxopyrrolidin-1-yl)oxy)-20-oxoicosanoic acid is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a dioxopyrrolidinyl group attached to an oxoicosanoic acid backbone, which imparts distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 20-((2,5-Dioxopyrrolidin-1-yl)oxy)-20-oxoicosanoic acid typically involves the reaction of 20-oxoicosanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like N,N-dimethylformamide (DMF) at room temperature or slightly elevated temperatures . The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.
化学反应分析
Types of Reactions
20-((2,5-Dioxopyrrolidin-1-yl)oxy)-20-oxoicosanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles, leading to the substitution of the dioxopyrrolidinyl group.
Hydrolysis: In aqueous conditions, the compound can hydrolyze to form 20-oxoicosanoic acid and N-hydroxysuccinimide.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the solvent.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 20-oxoicosanoic acid can be formed.
Hydrolysis Products: The primary products of hydrolysis are 20-oxoicosanoic acid and N-hydroxysuccinimide.
科学研究应用
20-((2,5-Dioxopyrrolidin-1-yl)oxy)-20-oxoicosanoic acid has several applications in scientific research:
作用机制
The mechanism of action of 20-((2,5-Dioxopyrrolidin-1-yl)oxy)-20-oxoicosanoic acid involves its ability to form covalent bonds with nucleophilic groups in biomolecules. This reactivity is primarily due to the presence of the dioxopyrrolidinyl group, which acts as an electrophilic center. The compound can modify proteins by reacting with lysine residues, thereby altering their structure and function .
相似化合物的比较
Similar Compounds
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1): A compound with similar structural features but different applications, primarily in anticonvulsant research.
2,5-Dioxopyrrolidin-1-yl acrylate: Another compound with a dioxopyrrolidinyl group, used as a protein crosslinker.
Uniqueness
20-((2,5-Dioxopyrrolidin-1-yl)oxy)-20-oxoicosanoic acid is unique due to its long-chain fatty acid backbone, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as drug delivery systems and surface-active agents .
属性
分子式 |
C24H41NO6 |
|---|---|
分子量 |
439.6 g/mol |
IUPAC 名称 |
20-(2,5-dioxopyrrolidin-1-yl)oxy-20-oxoicosanoic acid |
InChI |
InChI=1S/C24H41NO6/c26-21-19-20-22(27)25(21)31-24(30)18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-23(28)29/h1-20H2,(H,28,29) |
InChI 键 |
JZQWKVYTQNGTOT-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCCCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


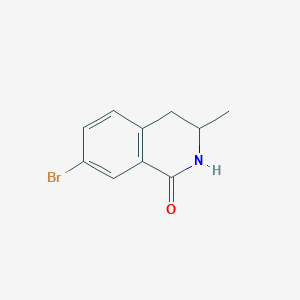
![6-Chloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13677972.png)
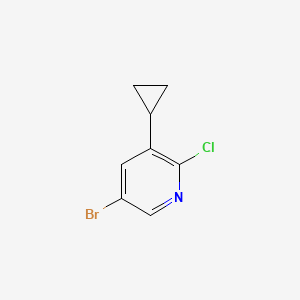
![5-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13677989.png)
![1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B13677990.png)
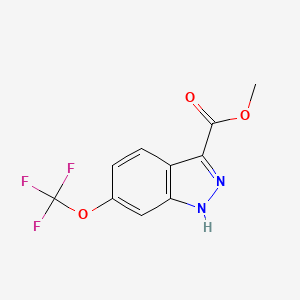
![2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid](/img/structure/B13678000.png)
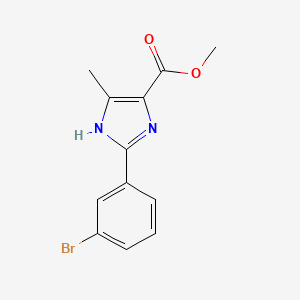
![6-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B13678009.png)
